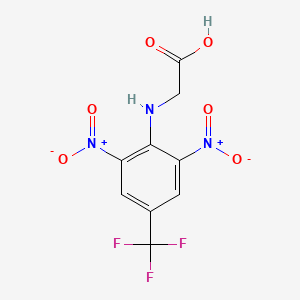

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine” is a chemical compound with the molecular formula C9H6F3N3O6 . It is a solid substance and is part of a collection of rare and unique chemicals .

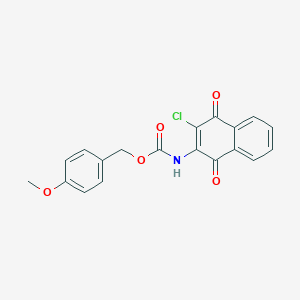

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. The InChI code for “this compound” is 1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 309.16 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Herbicide Effectiveness in Agriculture

(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine, as a component of various dinitroaniline herbicides, has been evaluated for its efficacy in agricultural contexts, particularly in controlling weeds in soybean cultivation. Studies have shown that certain dinitroaniline herbicides, which likely include derivatives of this compound, are effective in reducing weed growth while maintaining soybean yields. For instance, trifluralin, a related compound, was found to be effective in no-till soybean production when used in controlled-release formulations (Schreiber, White, & Shasha, 1987). Additionally, the compound has been studied for its effects on weed control efficiency in different row spacings of soybean fields, indicating its importance in agricultural weed management strategies (Wax & Pendleton, 1968).

Environmental Impact and Persistence

Research has also explored the environmental fate of this compound and its derivatives. These studies include investigations into the persistence of such compounds in soil and their potential environmental impacts. For example, the impact of flooding on the persistence of dinitroaniline herbicides in soybean-rice rotations was examined, highlighting how environmental factors can influence the longevity and effectiveness of these herbicides in agricultural settings (Brewer, Lavy, & Talbert, 1982).

Explosive Properties in Propellant Compositions

Beyond agricultural applications, research has been conducted on the explosive properties of metal salts of nitroanilinoacetic acids, including those derived from this compound. This investigation highlights the potential use of such compounds in propellant compositions, demonstrating their versatility beyond weed control (Rao, Soman, & Singh, 1990).

Inhibition of Glycine Transport

In a biomedical context, compounds related to this compound have been studied for their role in inhibiting glycine transport. This research is significant for understanding the mechanisms of neurotransmission and potential therapeutic applications in neuropsychiatric disorders (Mezler et al., 2008).

Properties

IUPAC Name |

2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVVLUNDMBFFKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)

amine hydrochloride](/img/structure/B2730906.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)

![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)